molecular formula C11H12F3NO2 B12089338 4-Trifluoromethyl-a-methyl-DL-phenylalanine

4-Trifluoromethyl-a-methyl-DL-phenylalanine

Cat. No.: B12089338
M. Wt: 247.21 g/mol
InChI Key: PEYIUMGUVJOYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Trifluoromethyl-DL-phenylalanine (CAS: 14091-16-8) is a fluorinated derivative of the amino acid phenylalanine. Its molecular formula is C₁₀H₁₀F₃NO₂, with a trifluoromethyl (-CF₃) group substituted at the para position of the phenyl ring. It is primarily used as an organic intermediate in pharmaceutical and agrochemical synthesis, leveraging the stability and lipophilicity imparted by the -CF₃ group .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H12F3NO2/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)

InChI Key

PEYIUMGUVJOYKB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Cross-Coupling Approaches for Trifluoromethyl-Aryl Integration

The PMC methodology employs a masked ketone strategy to synthesize phenylalanine-derived trifluoromethyl ketones. Adapting this for 4-trifluoromethyl-α-methyl-DL-phenylalanine involves:

Negishi Cross-Coupling of β-Iodo-α-methylalanine

  • Step 1 : Synthesis of 4-trifluoromethylbenzyl bromide via nucleophilic trifluoromethylation of 2-bromo-4-fluorobenzaldehyde using CF3_3Si(CH3_3)3_3.

  • Step 2 : Preparation of β-iodo-α-methylalanine methyl ester by alkylating diethyl acetamidomalonate with methyl iodide, followed by iodination.

  • Step 3 : Pd-catalyzed Negishi coupling of the aryl bromide and β-iodoalanine derivative (76% yield).

Key Data :

ParameterValue
Coupling CatalystPd(PPh3_3)4_4
SolventTetrahydrofuran (THF)
Temperature60°C
Yield76%

This route ensures regioselective trifluoromethyl placement but requires stringent anhydrous conditions.

Nitration-Reduction Route for Aromatic Functionalization

The CN106316864A patent outlines a nitration-reduction sequence for 4-methyl-3-trifluoromethyl phenylamine, adaptable to amino acid synthesis:

Nitration of 2-Trifluoromethyl Toluene

  • Conditions : HNO3_3 in H2_2SO4_4 at 0–60°C (97% yield).

  • Product : 4-nitro-2-trifluoromethyl toluene.

Reduction to Primary Amine

  • Catalytic Hydrogenation : 10% Pd/C in methanol under 0.5 MPa H2_2 at 50°C (58% yield).

  • Alternative : Fe/HCl reduction (61% yield).

Application to Amino Acid Synthesis :
The resulting amine is coupled with α-methyl malonate derivatives via Ullmann condensation, followed by hydrolysis to yield the amino acid.

Hydrogenation of Enamine Precursors for α-Methylation

The CN102234241A patent demonstrates chiral D-phenylalanine synthesis via hydrogenation of acetylated enamines. For racemic DL-α-methyl derivatives:

Enamine Formation

  • Substrate : 4-Trifluoromethylacetophenone reacted with methyl glycinate to form a Schiff base.

Asymmetric Hydrogenation

  • Catalyst : Pd/C or Raney Ni under 3 MPa H2_2.

  • Racemization : Acidic hydrolysis at 100°C to yield DL mixture.

Key Data :

ParameterValue
Hydrogen Pressure3 MPa
Temperature30°C
Yield (D-isomer)80%

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Negishi Cross-CouplingHigh regioselectivity, scalableSensitive to moisture/oxygen76%
Nitration-ReductionCost-effective, simple reagentsMultiple steps, moderate yields58–97%
Enamine HydrogenationStereochemical control, mild conditionsRequires racemization for DL mixture80%

Challenges and Optimization Strategies

Protecting Group Management

  • Carboxylic Acid Protection : Methyl esters (as in PMC) prevent side reactions during coupling.

  • Amino Group Protection : Boc or acetyl groups (CN102234241A) ensure compatibility with nitration conditions.

Side Reactions in Trifluoromethylation

  • Proto-dehalogenation : Mitigated using TBS-protected intermediates (PMC).

  • Over-nitration : Controlled via low-temperature nitration (0°C) .

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethyl-a-methyl-DL-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in peptide synthesis or as intermediates in pharmaceutical compounds .

Scientific Research Applications

Medicinal Chemistry

4-Trifluoromethyl-a-methyl-DL-phenylalanine serves as a valuable building block in the synthesis of pharmaceuticals. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making it an attractive candidate in drug design.

Case Study: Inhibitors for Cancer Treatment

Recent studies have demonstrated that derivatives of this compound are effective in developing inhibitors for various cancer-related pathways. For instance, the D-enantiomer of 4-trifluoromethyl-phenylalanine has been integrated into the synthesis of potent inhibitors targeting lysine methyltransferases involved in cancer signaling pathways. These compounds show high efficacy and selectivity, which are critical for therapeutic applications .

Biocatalysis

The compound is also utilized in biocatalytic processes, where engineered enzymes are used to produce high-value amino acid derivatives. The use of mutant variants of Petroselinum crispum (parsley) phenylalanine ammonia lyase has been optimized for synthesizing this compound with high enantiomeric excess and yield .

Data Table: Biocatalytic Performance

Substrate TypeYield (%)Enantiomeric Excess (%)
4-trifluoromethyl-phenylalanine26>99
p-bromophenylalanine82>99

This table illustrates the efficiency of biocatalytic methods in producing chiral amino acids, emphasizing the role of this compound as a precursor.

Chemical Synthesis

The synthesis of this compound involves advanced chemical methodologies that allow for its incorporation into various peptide sequences. Researchers have developed scalable synthetic routes that utilize masked ketone strategies and cross-coupling reactions to produce this compound efficiently .

Synthesis Overview

  • Starting Material : 2-bromo-4-fluorobenzaldehyde
  • Key Reaction : Trifluoromethylation followed by oxidation to form trifluoromethyl ketones
  • Final Product : this compound with >98% purity

Nanotechnology Applications

The unique properties of this compound have led to its incorporation into nanotechnology, particularly in developing nanoparticles for drug delivery systems. Its ability to enhance the stability and bioavailability of therapeutic agents makes it a crucial component in formulating advanced drug delivery vehicles .

Case Study: Drug Delivery Systems

Research has shown that nanoparticles incorporating this amino acid derivative can effectively deliver chemotherapeutic agents while minimizing side effects. These systems leverage the compound's properties to improve targeting and release profiles in vivo.

Mechanism of Action

The mechanism by which 4-Trifluoromethyl-a-methyl-DL-phenylalanine exerts its effects is primarily through its incorporation into peptides and proteins. The trifluoromethyl group can enhance the stability and bioavailability of these molecules by increasing their hydrophobicity and resistance to enzymatic degradation. This compound can interact with various molecular targets, including enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

The structural and functional properties of 4-Trifluoromethyl-DL-phenylalanine are compared below with related halogenated and fluorinated phenylalanine derivatives, focusing on molecular characteristics, substituent effects, and applications.

Halogenated Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications
4-Trifluoromethyl-DL-phenylalanine C₁₀H₁₀F₃NO₂ 233.19 -CF₃ (para) High lipophilicity; used in drug synthesis
4-Bromo-DL-phenylalanine C₉H₁₀BrNO₂ 244.09 -Br (para) Increased molecular weight; potential radiolabeling applications
4-Chloro-3-(trifluoromethyl)-DL-phenylalanine C₁₀H₉ClF₃NO₂ 267.63 -Cl (para), -CF₃ (meta) Enhanced acidity (pKa ~2.13); versatile intermediate
3-Fluoro-4-methyl-DL-phenylalanine C₁₀H₁₂FNO₂ 197.21 -F (meta), -CH₃ (para) Electron-donating methyl group improves solubility

Key Observations :

  • The -CF₃ group in 4-Trifluoromethyl-DL-phenylalanine significantly increases lipophilicity compared to bromine (-Br) or methyl (-CH₃) substituents.
  • Electron-withdrawing groups (e.g., -CF₃, -Cl) reduce pKa values, enhancing acidity and stability under physiological conditions .
Multi-Fluorinated Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences
4-Trifluoromethyl-DL-phenylalanine C₁₀H₁₀F₃NO₂ 233.19 -CF₃ (para) Single bulky substituent; para orientation minimizes steric hindrance
2,4,5-Trifluoro-DL-phenylalanine C₉H₈F₃NO₂ 219.16 -F (2,4,5) Multiple small fluorine atoms; increased electronegativity
3,4,5-Trifluoro-DL-phenylalanine C₉H₈F₃NO₂ 219.16 -F (3,4,5) Meta/para fluorination alters electronic distribution

Key Observations :

  • Multi-fluorination (e.g., 2,4,5-Trifluoro) enhances electronegativity but reduces steric bulk compared to a single -CF₃ group.
  • Substituent position influences interactions with enzymes or receptors; para -CF₃ is less sterically hindered than ortho/meta fluorines .
Functional Group Variations
Compound Name Molecular Formula Key Functional Feature Biological Relevance
4-Trifluoromethyl-DL-phenylalanine C₁₀H₁₀F₃NO₂ -CF₃ (para) Enhances metabolic stability in drug candidates
α-Methyl-3,4-dihydroxy-DL-phenylalanine C₁₀H₁₃NO₄ α-CH₃, -OH (3,4) Potent inhibitor of aromatic amino acid decarboxylase; reduces blood pressure
Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride C₁₁H₁₆ClNO₂ α-CH₃, methyl ester Esterification improves membrane permeability

Key Observations :

  • α-Methyl substitution (e.g., in α-Methyl-3,4-dihydroxy-DL-phenylalanine) introduces steric hindrance, blocking decarboxylation reactions critical in neurotransmitter synthesis .
  • Esterification (e.g., methyl ester derivatives) enhances bioavailability by increasing lipophilicity .

Biological Activity

4-Trifluoromethyl-α-methyl-DL-phenylalanine is a fluorinated derivative of phenylalanine that has garnered attention in medicinal chemistry due to its unique biological properties. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

Molecular Structure:

  • Molecular Formula: C10H10F3N1O2
  • Molecular Weight: 235.19 g/mol
  • IUPAC Name: 4-Trifluoromethyl-α-methyl-DL-phenylalanine

Synthesis

The synthesis of 4-Trifluoromethyl-α-methyl-DL-phenylalanine typically involves the introduction of a trifluoromethyl group to the phenylalanine backbone. Various methods have been reported, including the use of fluorinated reagents and enzymatic pathways to enhance yield and selectivity. Recent studies have focused on biocatalytic approaches that utilize specific enzymes for the production of fluorinated amino acids, reflecting a growing interest in green chemistry and sustainable practices .

Antioxidant Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antioxidant activity. A study comparing various derivatives found that those with similar structural modifications showed significant inhibition rates in DPPH assays, suggesting potential applications in mitigating oxidative stress .

CompoundDPPH Inhibition Rate (%)
4-Trifluoromethyl-α-methyl-DL-phenylalanine16.75 ± 1.18
Standard Antioxidants (Ascorbic Acid)Higher than tested compounds

Antimicrobial Activity

Fluorinated amino acids, including 4-Trifluoromethyl-α-methyl-DL-phenylalanine, have been shown to possess antimicrobial properties. The presence of the trifluoromethyl group enhances hydrophobic interactions, which can improve binding affinity to bacterial targets. Studies have demonstrated that these compounds exhibit higher antibacterial activity compared to their non-fluorinated counterparts .

Enzymatic Interactions

The compound's biological mechanism is partially attributed to its interactions with specific enzymes. For instance, studies have shown that fluorinated derivatives can inhibit alanine racemase activity, which is crucial for bacterial cell wall synthesis . This inhibition can lead to reduced bacterial growth and viability.

Case Studies

  • Antioxidant Efficacy : In a comparative study, 4-Trifluoromethyl-α-methyl-DL-phenylalanine was tested against standard antioxidants like butylated hydroxytoluene (BHT). The results indicated that while it exhibited moderate antioxidant properties, it was less effective than BHT but showed promise in combination therapies .
  • Antimicrobial Testing : A series of antimicrobial assays revealed that this compound had significant inhibitory effects against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of several common antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Trifluoromethyl-α-methyl-DL-phenylalanine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves trifluoromethylation and α-methylation of phenylalanine precursors. Key steps include halogen exchange (e.g., using CF₃I or CF₃Cu reagents) and alkylation under anhydrous conditions. For example, enzymatic amide hydrolysis (as seen in DL-phenylalanine production ) can be adapted. Reaction parameters like temperature (10–25°C), catalyst type (e.g., Pd/C for hydrogenation), and solvent polarity (THF, DMF) critically affect yield. Low yields (<50%) may arise from steric hindrance due to the trifluoromethyl group; optimizing stoichiometry of methylating agents (e.g., methyl iodide) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve efficiency .

Q. Which analytical techniques are most effective for characterizing 4-Trifluoromethyl-α-methyl-DL-phenylalanine?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR quantifies trifluoromethyl incorporation (δ -60 to -70 ppm). ¹H/¹³C NMR confirms α-methylation (e.g., methyl group at ~1.5 ppm in ¹H NMR) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) coupled with ESI-MS detects impurities (e.g., de-fluorinated byproducts) and validates molecular weight .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the DL-mixture, though co-crystallization with chiral resolving agents (e.g., tartaric acid) may be required .

Q. How does the solubility profile of 4-Trifluoromethyl-α-methyl-DL-phenylalanine impact experimental design?

  • Methodological Answer : The compound is sparingly soluble in polar aprotic solvents (e.g., ethanol, ethyl acetate) but dissolves in dilute HCl (0.5M) or formic acid. For in vitro assays, pre-dissolution in acidic buffers (pH 2–3) followed by neutralization is recommended. Insolubility in organic phases complicates extraction; use of sonication (30 min at 40 kHz) or co-solvents (e.g., DMSO ≤5% v/v) enhances bioavailability .

Advanced Research Questions

Q. What strategies resolve enantiomeric interference in studies involving 4-Trifluoromethyl-α-methyl-DL-phenylalanine?

  • Methodological Answer : Chiral resolution via HPLC (Chiralpak® IA column, hexane/isopropanol gradient) separates D/L enantiomers. Alternatively, enzymatic kinetic resolution using acylases (e.g., Aspergillus oryzae) selectively deacetylates one enantiomer, enabling isolation . For metabolic studies, isotopically labeled analogs (e.g., ¹³C-α-methyl) can track enantiomer-specific pathways without physical separation .

Q. How do computational models predict the stability of 4-Trifluoromethyl-α-methyl-DL-phenylalanine under physiological conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) model degradation pathways, such as hydrolytic cleavage of the trifluoromethyl group. Molecular dynamics (MD) simulations (AMBER force field) predict aggregation tendencies in aqueous buffers. Validate predictions experimentally via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What experimental approaches address contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from impurity profiles (e.g., residual methylating agents) or assay conditions. Mitigation steps include:

  • Impurity Profiling : LC-MS/MS identifies trace byproducts (e.g., 4-trifluoromethylphenylacetic acid) using reference standards .
  • Dose-Response Reproducibility : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm bioactivity thresholds .
  • Batch-to-Batch Consistency : Implement Quality-by-Design (QbD) principles during synthesis, tracking Critical Process Parameters (CPPs) like reaction pH and mixing efficiency .

Q. How can researchers design degradation studies to identify hydrolytic byproducts of 4-Trifluoromethyl-α-methyl-DL-phenylalanine?

  • Methodological Answer : Subject the compound to forced hydrolysis (1M HCl/NaOH, 70°C for 24h) and analyze via:

  • Tandem Mass Spectrometry : Identifies cleavage products (e.g., trifluoroacetic acid via CF₃ group hydrolysis).
  • Isotopic Labeling : Use ²H₂O to trace water incorporation into hydrolyzed fragments .
  • Stability-Indicating Methods : Develop a gradient HPLC protocol (pH 3.0 phosphate buffer/acetonitrile) to resolve degradation peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.